

Technical Monograph: Physicochemical & Functional Profiling of CYCLO(-GLY-SER)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: CYCLO(-GLY-SER)

CAS No.: 52661-98-0

Cat. No.: B1588267

[Get Quote](#)

Executive Summary

Cyclo(Gly-Ser), also designated as cyclo-glycyl-L-serine or (3S)-3-(hydroxymethyl)piperazine-2,5-dione, represents a fundamental scaffold in the diketopiperazine (DKP) class. Unlike linear peptides, this cyclic dipeptide exhibits restricted conformational flexibility and enhanced metabolic stability against proteolysis, making it a "privileged structure" in medicinal chemistry. Its physicochemical profile is defined by high water solubility, significant polarity (LogP ~ -1.4), and the capacity for multiple hydrogen bond interactions, positioning it as a versatile pharmacophore for blood-brain barrier (BBB) traversal and fragment-based drug design.

Molecular Architecture & Structural Dynamics

Structural Identity

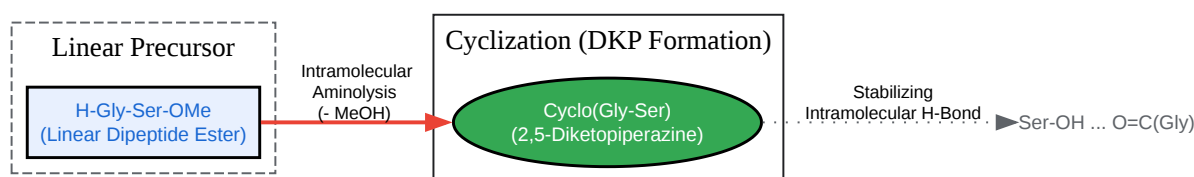
The core of Cyclo(Gly-Ser) is the 2,5-diketopiperazine ring, a six-membered heterocycle containing two cis-amide bonds. The molecule possesses a single chiral center at the serine α -carbon, typically in the S (L-isomer) configuration in biological contexts.

Parameter	Specification
IUPAC Name	(3S)-3-(hydroxymethyl)piperazine-2,5-dione
CAS Number	52661-98-0
Molecular Formula	
Molecular Weight	144.13 g/mol
SMILES	<chem>OC[C@@H]1NC(=O)CNC1=O</chem>
Chirality	L-Serine derived (-configuration)

Stereochemistry and Tautomerism

The DKP ring typically adopts a slight boat conformation to minimize steric strain, though the glycine residue allows for greater flexibility compared to substituted DKPs. The hydroxymethyl side chain of serine engages in intramolecular hydrogen bonding with the adjacent amide carbonyl, influencing the molecule's solvation shell and permeability.

- H-Bond Donors: 3 (Amide NH x2, Hydroxyl OH)
- H-Bond Acceptors: 3 (Amide Carbonyl O x2, Hydroxyl O)
- Tautomerism: Lactam-lactim tautomerism is possible but the bis-lactam form predominates heavily in neutral aqueous solution and solid state.



[Click to download full resolution via product page](#)

Figure 1: Transition from linear precursor to the stabilized diketopiperazine scaffold.

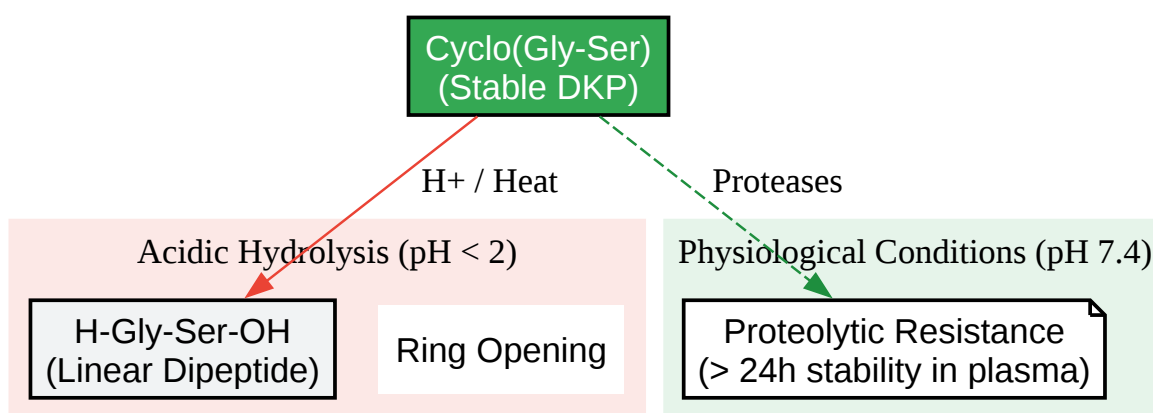
Physicochemical Profile

The following data aggregates experimental and high-confidence computed values relevant for formulation and pharmacokinetic modeling.

Property	Value	Context/Implication
LogP (Octanol/Water)	-1.4 (Experimental/Computed)	Highly hydrophilic; suggests poor passive lipid diffusion unless carrier-mediated, yet DKP structure aids BBB crossing via specific transporters.
Solubility (Water)	> 50 mg/mL	High solubility due to polar amide/hydroxyl groups.
Solubility (DMSO)	> 10 mg/mL	Suitable for stock solutions in biological assays.
Polar Surface Area (PSA)	78.4 Å ²	Within the range (< 90 Å ²) favorable for BBB penetration.
Melting Point	> 220°C (Decomp.)	Typical of DKPs due to strong intermolecular hydrogen bonding networks in the crystal lattice.
pKa	~13 (Amide NH)	Extremely weak acid; remains neutral at physiological pH.

Solubility & Stability

Cyclo(Gly-Ser) is exceptionally stable against proteolytic enzymes (proteases/peptidases) because the cyclic structure lacks the N-terminal and C-terminal recognition sites required by exopeptidases. However, the DKP ring is susceptible to hydrolytic cleavage under extreme acidic (pH < 2) or basic (pH > 10) conditions, leading to ring opening back to the linear dipeptide.



[Click to download full resolution via product page](#)

Figure 2: Stability profile indicating resistance to enzymatic degradation vs. susceptibility to chemical hydrolysis.

Synthesis & Purification Methodologies

Synthesis Strategy

The most robust synthesis involves the cyclization of a linear dipeptide ester (e.g., H-Gly-Ser-OMe). Spontaneous cyclization occurs because the cis conformation of the peptide bond in the dipeptide ester is energetically accessible, facilitating nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl.

Protocol: Solution-Phase Cyclization

Objective: Synthesis of Cyclo(Gly-Ser) from Boc-Gly-OH and H-Ser-OMe·HCl.

- Coupling:
 - React Boc-Gly-OH (1.0 eq) with H-Ser-OMe·HCl (1.1 eq) using EDC·HCl/HOBt in DMF/DCM.
 - Maintain basic pH (TEA or DIPEA) for the coupling reaction.
 - Result: Boc-Gly-Ser-OMe.
- Deprotection:

- Treat Boc-Gly-Ser-OMe with TFA/DCM (1:1 v/v) for 1 hour to remove the Boc group.
- Evaporate volatiles to yield H-Gly-Ser-OMe·TFA.
- Cyclization (The Critical Step):
 - Dissolve the salt in sec-butanol or toluene/piperidine (10%).
 - Reflux for 4–12 hours. The elevated temperature drives the intramolecular aminolysis.
 - Self-Validation: Monitoring by TLC/LC-MS will show the disappearance of the linear mass (M+H 177) and appearance of the cyclic mass (M+H 145).
- Purification:
 - Cool the reaction mixture. Cyclo(Gly-Ser) often precipitates due to low solubility in organic solvents compared to the linear ester.
 - Recrystallize from Water/Methanol or Water/Ethanol.

Analytical Characterization

To validate the identity of Cyclo(Gly-Ser), the following analytical fingerprints must be confirmed.

Proton NMR (¹H-NMR) in DMSO-

The symmetry of the glycine protons and the coupling of the serine protons are diagnostic.

- 8.0–8.3 ppm (1H, s/br): Amide NH (Glycine residue).
- 7.8–8.1 ppm (1H, d): Amide NH (Serine residue).
- 5.0–5.2 ppm (1H, t): Hydroxyl OH (Serine side chain).
- 3.8–4.0 ppm (1H, m):
-CH (Serine).
- 3.6–3.8 ppm (2H, d/m):

-CH

(Serine hydroxymethyl).

- 3.6–3.7 ppm (2H, s):

-CH

(Glycine) – typically appears as a singlet or distinct AB system depending on resolution.

Mass Spectrometry (ESI-MS)

- Positive Mode: [M+H]

= 145.1 m/z.

- Adducts: [M+Na]

= 167.1 m/z is commonly observed due to the high polarity.

Biological Interface & Drug Delivery Potential Blood-Brain Barrier (BBB) Permeability

Despite a low LogP (-1.4), DKP scaffolds like Cyclo(Gly-Ser) often exhibit higher-than-predicted BBB permeability. This is attributed to:

- Reduced Polar Surface Area: Cyclization removes the charged N-terminal amine and C-terminal carboxylate.
- Transporter Recognition: Structural similarity to endogenous neuropeptides allows hijacking of peptide transporters (PEPT1/PEPT2).

Therapeutic Applications[1][2]

- Neuroprotection: Analogous to Cyclo(Gly-Pro) (cGP), Cyclo(Gly-Ser) is investigated for neuroprotective effects, potentially modulating IGF-1 function or acting as a metabolite that influences AMPA receptor signaling.
- Antibiotic Potentiation: DKPs can act as quorum-sensing mimics, potentially inhibiting biofilm formation in bacteria without direct bactericidal activity, reducing resistance pressure.

References

- PubChem.Cyclo(glycyl-L-seryl) Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Guan, L., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Marine Drugs. Available at: [\[Link\]](#)
- Cambridge Crystallographic Data Centre (CCDC).Entry 126356: Crystal Structure of Cyclo(Gly-Ser). Available at: [\[Link\]](#)
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. (Contextual grounding for DKP synthesis).
- [To cite this document: BenchChem. \[Technical Monograph: Physicochemical & Functional Profiling of CYCLO\(-GLY-SER\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1588267/docs#technical-monograph-physicochemical-functional-profiling-of-cyclo-gly-ser\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)